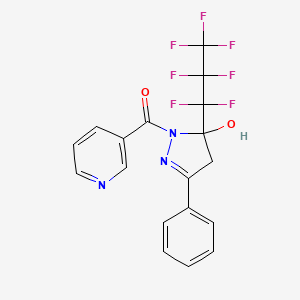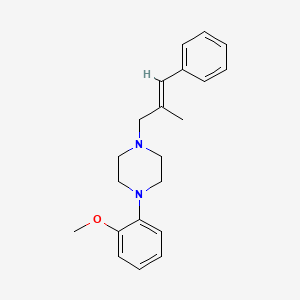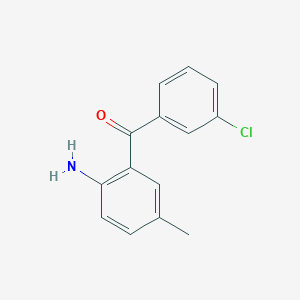
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, also known as CB-13, is a synthetic cannabinoid compound that has been developed for research purposes. It is a potent agonist of the cannabinoid receptor CB1, and has been shown to have a variety of biochemical and physiological effects. In
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been used in various scientific research applications, including studies of the endocannabinoid system, drug development, and neuropharmacology. It has been shown to have high affinity for the CB1 receptor, and can be used to investigate the effects of CB1 receptor activation on various physiological and biochemical processes.
作用机制
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the CB1 receptor by N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide results in the inhibition of adenylate cyclase, which leads to a decrease in the production of cyclic AMP. This in turn leads to a variety of downstream effects, including the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects, including analgesia, hypothermia, and hypolocomotion. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide in lab experiments is its high affinity for the CB1 receptor, which allows for precise and specific activation of the receptor. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is relatively stable and can be stored for long periods of time. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is its potential for off-target effects, as it may also interact with other receptors and signaling pathways.
未来方向
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide. One area of interest is the development of more selective CB1 receptor agonists, which could have potential therapeutic applications. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, as well as its potential as a treatment for various diseases and conditions. Finally, more research is needed to understand the potential risks and side effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, particularly in the context of long-term use.
Conclusion:
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is a synthetic cannabinoid compound that has been developed for research purposes. It has a high affinity for the CB1 receptor and has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide in lab experiments, there are several promising future directions for research on this compound. By continuing to study N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, we may gain a better understanding of the endocannabinoid system and its potential therapeutic applications.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 2-phenoxybutyric acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-15(24-12-8-6-5-7-9-12)18(21)20-14-11-16(22-2)13(19)10-17(14)23-3/h5-11,15H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJRFYXXMVLQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,8-dibromo-17-(2-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5027942.png)
![2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5027949.png)

![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027963.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isobutylglycinamide](/img/structure/B5027968.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5027971.png)

![[1-(1-adamantyl)ethyl]dimethylamine hydrochloride](/img/structure/B5027980.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5027993.png)
![2-[(4-bromobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5027999.png)
![methyl N-(anilinocarbonothioyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5028011.png)
![5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028019.png)